molecular formula C7H4BrClF2O B1328742 2-Bromo-1-chloro-4-(difluoromethoxy)benzene CAS No. 1000574-90-2

2-Bromo-1-chloro-4-(difluoromethoxy)benzene

Cat. No.: B1328742
CAS No.: 1000574-90-2
M. Wt: 257.46 g/mol
InChI Key: YPKJIEMJTXQKGI-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-4-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H4BrClF2O and a molecular weight of 257.46 g/mol . It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Bromo-1-chloro-4-(difluoromethoxy)benzene typically involves halogenation reactions. One common method is the bromination of 1-chloro-4-(difluoromethoxy)benzene using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Bromo-1-chloro-4-(difluoromethoxy)benzene undergoes various chemical reactions, including:

Scientific Research Applications

2-Bromo-1-chloro-4-(difluoromethoxy)benzene is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-4-(difluoromethoxy)benzene depends on its specific application. In biochemical research, it may interact with enzymes or proteins, altering their activity or function. The molecular targets and pathways involved vary based on the context of its use. For example, in medicinal chemistry, it may act as an inhibitor or modulator of specific biological pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

2-Bromo-1-chloro-4-(difluoromethoxy)benzene can be compared with other halogenated benzene derivatives, such as:

These comparisons highlight the unique aspects of this compound, such as its specific functional groups and their influence on its reactivity and applications.

Properties

IUPAC Name

2-bromo-1-chloro-4-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2O/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKJIEMJTXQKGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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